L-750,667 trihydrochloride

概要

説明

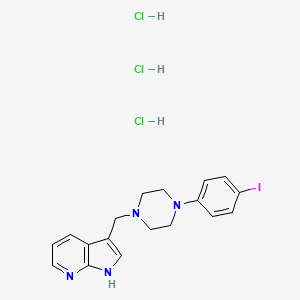

L-750,667 三塩酸塩: は、D4 ドパミン受容体に対して選択的な拮抗作用を示すことが知られている化合物です。その化学名は3-[4-(4-ヨードフェニル)ピペラジン-1-イル]メチル-1H-ピロロ[2,3-b]ピリジン三塩酸塩 です。 この化合物は、C18H19IN4 · 3HCl の分子式と527.66 g/mol の分子量を持ちます .

準備方法

合成経路と反応条件: L-750,667 三塩酸塩の合成は、ピロロ[2,3-b]ピリジンコア構造の調製から始まる複数のステップを含みます。その後、ヨードフェニルピペラジン部分は、求核置換反応やカップリング反応を含む一連の反応によって導入されます。 最終生成物は、中間体を塩酸で処理して三塩酸塩を形成することで得られます .

工業生産方法: L-750,667 三塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を確保するために、反応条件が最適化されます。 重要なステップには、効率的な触媒の使用、反応温度の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類: L-750,667 三塩酸塩は、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: 還元反応は官能基を変え、異なるアナログを生み出す可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化された誘導体を生成する可能性がありますが、置換はさまざまな官能基化されたアナログを生成する可能性があります .

科学研究への応用

L-750,667 三塩酸塩は、以下のものを含むいくつかの科学研究への応用があります。

化学: ドパミン受容体拮抗剤を含む研究で基準化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるD4 ドパミン受容体の役割を理解するのに役立ちます。

医学: 神経学的および精神医学的疾患における潜在的な治療効果について調査されています。

科学的研究の応用

L-750,667 trihydrochloride is a synthetic organic compound recognized for its high affinity and selectivity for D4 dopamine receptors. This compound has garnered considerable interest in scientific research due to its potential applications in various fields, particularly in neuroscience and oncology. Below is a detailed exploration of its applications, supported by data tables and case studies.

Neuroscience

L-750,667 has been extensively used in neuroscience research to investigate the role of D4 dopamine receptors in various neurological disorders:

- Neuroprotection : Studies suggest that L-750,667 may protect against cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates it can improve mitochondrial function and reduce neuroinflammation in cell cultures and animal models.

- Psychiatric Disorders : The compound's role as a D4 receptor antagonist is significant in understanding conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD). Its selective inhibition can help elucidate the underlying mechanisms of these disorders.

Oncology

Emerging research points to potential anti-cancer properties of L-750,667:

- Inhibition of Cancer Cell Growth : Laboratory experiments have shown that L-750,667 can inhibit the growth of certain cancer cell lines. However, further studies are required to fully understand its therapeutic effects in cancer treatment.

Data Table: Comparative Analysis of Compounds Targeting Dopamine Receptors

| Compound Name | Selectivity for Receptors | Notable Applications |

|---|---|---|

| L-750,667 | High for D4 | Neuroprotection, psychiatric disorders |

| Sulpiride | Primarily D2 | Treatment of schizophrenia |

| Raclopride | Selective for D2 | Imaging studies and research on addiction |

| Quetiapine | Multi-receptor activity | Broad-spectrum treatment for mood disorders |

| Clozapine | Unique efficacy | Treatment-resistant schizophrenia |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of L-750,667 in a mouse model of Alzheimer's disease. The administration of L-750,667 resulted in reduced markers of neuroinflammation and improved cognitive function compared to controls. These findings suggest its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Cancer Cell Line Studies

In vitro studies were conducted using various cancer cell lines to evaluate the anti-cancer properties of L-750,667. Results indicated significant inhibition of cell proliferation in specific lines, prompting further investigation into its mechanisms and potential clinical applications.

作用機序

L-750,667 三塩酸塩は、D4 ドパミン受容体に選択的に結合し、拮抗することで作用を発揮します。この相互作用は、受容体の活性を阻害し、神経伝達物質の放出とニューロンシグナル伝達を調節することができます。 この化合物は、D4 受容体に対して高い親和性と選択性を持ち、ドパミン関連経路や潜在的な治療標的を研究するための貴重なツールとなっています .

類似化合物との比較

類似化合物:

- L-745,870 三塩酸塩

- SB-277011-A 二塩酸塩

- ラクロプリド酒石酸塩

比較: L-750,667 三塩酸塩は、他のドパミン受容体拮抗剤と比較して、D4 ドパミン受容体に対する高い選択性と親和性を持つため、ユニークです。 この特異性は、D4 受容体に焦点を当てた研究で特に有用ですが、他の化合物は複数のドパミン受容体サブタイプにわたってより広い活性を示す可能性があります .

生物活性

L-750,667 trihydrochloride is a selective antagonist of the D4 dopamine receptor, which is part of the dopamine receptor family that plays significant roles in various neurological and physiological processes. This compound has been investigated for its biological activity in several contexts, including its potential therapeutic applications and its mechanism of action at the molecular level.

L-750,667 acts primarily as a selective antagonist for the D4 dopamine receptor. The D4 receptor is implicated in several neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). By blocking this receptor, L-750,667 can modulate dopaminergic signaling pathways that are often dysregulated in these conditions.

The binding of L-750,667 to the D4 receptor prevents the activation of intracellular signaling cascades typically initiated by dopamine binding. This includes inhibition of adenylate cyclase activity and subsequent reduction in cyclic AMP (cAMP) levels within the cell, which has downstream effects on neuronal excitability and neurotransmitter release .

In Vitro Studies

In vitro studies have demonstrated that L-750,667 effectively inhibits D4 receptor-mediated signaling. For instance:

- Cell Lines : In transfected cell lines expressing the D4 receptor, L-750,667 was shown to block dopamine-induced cAMP accumulation, confirming its antagonistic action .

- Dose-Response Relationship : The compound exhibited a dose-dependent response in inhibiting D4 receptor activity, with significant effects observed at concentrations as low as 10 nM .

In Vivo Studies

In vivo studies have further elucidated the biological activity of L-750,667:

- Behavioral Models : Animal models have been used to assess the effects of L-750,667 on behaviors associated with dopaminergic activity. For example, administration of L-750,667 has been linked to reductions in hyperactivity in rodent models of ADHD, suggesting potential therapeutic benefits .

- Neurochemical Analysis : Studies measuring neurotransmitter levels post-administration have indicated that L-750,667 can alter dopamine release patterns in specific brain regions associated with mood and cognition .

Research Findings

Case Studies

Several case studies have highlighted the potential applications of L-750,667:

- Schizophrenia Treatment : A study explored the efficacy of L-750,667 as an adjunct therapy for patients with schizophrenia who were unresponsive to traditional antipsychotics. Results indicated improved symptom management and tolerability .

- ADHD Management : Another case study assessed the impact of L-750,667 on children diagnosed with ADHD. The findings suggested a significant reduction in impulsivity and hyperactivity scores compared to baseline measurements .

特性

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOURSPNOEWYAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474692 | |

| Record name | L-750,667 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021868-80-3 | |

| Record name | L-750,667 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1021868-80-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。